Xyloheptaose

Xylooligosaccharide profiling HPAEC-PAD quantification Prebiotic QC

Xyloheptaose (X7) is a linear hepta-saccharide composed of seven D-xylopyranosyl units linked exclusively through β-(1→4)-glycosidic bonds, placing it within the xylooligosaccharide (XOS) family derived from hemicellulosic xylan. Its molecular formula is C₃₅H₅₈O₂₉ and its monoisotopic mass is 942.3270 Da.

Molecular Formula C35H58O29
Molecular Weight 942.8 g/mol
CAS No. 57167-43-8
Cat. No. B1473949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXyloheptaose
CAS57167-43-8
Molecular FormulaC35H58O29
Molecular Weight942.8 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4COC(C(C4O)O)OC5COC(C(C5O)O)OC6COC(C(C6O)O)OC7COC(C(C7O)O)O)O)O)O
InChIInChI=1S/C35H58O29/c36-8-1-53-30(23(45)15(8)37)60-10-3-55-32(25(47)17(10)39)62-12-5-57-34(27(49)19(12)41)64-14-7-58-35(28(50)21(14)43)63-13-6-56-33(26(48)20(13)42)61-11-4-54-31(24(46)18(11)40)59-9-2-52-29(51)22(44)16(9)38/h8-51H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15+,16+,17+,18+,19+,20+,21+,22-,23-,24-,25-,26-,27-,28-,29?,30+,31+,32+,33+,34+,35+/m1/s1
InChIKeySJTMIWYDZIBBRA-MOXQKMHFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Xyloheptaose (CAS 57167-43-8) – Structural and Functional Baseline for β-1,4-Xylooligosaccharide Selection


Xyloheptaose (X7) is a linear hepta-saccharide composed of seven D-xylopyranosyl units linked exclusively through β-(1→4)-glycosidic bonds, placing it within the xylooligosaccharide (XOS) family derived from hemicellulosic xylan. Its molecular formula is C₃₅H₅₈O₂₉ and its monoisotopic mass is 942.3270 Da [1]. X7 serves as a defined oligomeric substrate for characterizing the subsite architecture and processivity of endo-β-1,4-xylanases (EC 3.2.1.8) and as a calibrant in high-resolution chromatographic profiling of XOS mixtures [2].

1
Defined hepta-saccharide substrate for GH10/GH11 endo-xylanase subsite mapping and processivity studies
2
Upper-bound calibrant for high-resolution HPAEC-PAD profiling of xylooligosaccharide (XOS) mixtures
3
Preferred DP for benchmarking enzyme turnover (kcat) in model xylanase kinetic assays

Why Xyloheptaose Cannot Be Replaced by Xylohexaose, Xylopentaose, or Other XOS in Structure-Function Studies


XOS of different degrees of polymerization (DP) are not functionally interchangeable. Kinetic data from the well-characterized endo-xylanase A of Schizophyllum commune demonstrate that the Michaelis constant (Km) decreases monotonically from X3 to X7 while the turnover number (kcat) increases with DP up to X7, indicating that the enzyme's specificity region spans approximately seven xylose residues [1]. Consequently, substituting xyloheptaose (DP7) with xylohexaose (DP6) or xylopentaose (DP5) would yield quantitatively different (and, in the case of DP <5, qualitatively absent) hydrolysis rates, confounding enzyme characterization, inhibitor screening, and XOS product fingerprinting [1]. Moreover, thermodynamic binding signatures of XOS to carbohydrate-binding modules (CBMs) diverge sharply with both chain length and epimeric substitution (e.g., xylo- vs. cello-configuration), so generic substitution invalidates any quantitative cross-study comparison [2].

Subsite under-occupation with shorter XOS

Xylohexaose (DP6) or xylopentaose (DP5) may not fully occupy the enzyme's binding cleft, yielding reduced turnover numbers and compromising subsite mapping accuracy.

Km/kcat mismatch across DP series

Km decreases and kcat increases with chain length up to X7; replacing xyloheptaose with a lower-DP oligomer may produce quantitatively different kinetics, limiting cross-study comparability.

Quantitative Differentiation of Xyloheptaose: Chromatographic, Kinetic, and Binding Selectivity Evidence


Chromatographic Selectivity: Xyloheptaose Provides a Unique, Calculable HPAEC-PAD Retention Time for XOS Product Fingerprinting

A validated HPAEC-PAD method on CarboPac PA200 quantitatively resolves xylobiose through xylohexaose, while the retention times of xyloheptaose and xylooctaose are calculated from the linear relationship between log(retention time) and DP [1]. This calculated retention time for X7 serves as a systematic purity marker: any deviation from the predicted retention indicates co-eluting impurities or truncated XOS that would be invisible if relying solely on the nearest eluting quantified oligomer (xylohexaose) [1].

HPAEC-PAD retention
Analytical context
Retention time predicted from linear DP regression (R² > 0.99 for X2–X6); enables identity confirmation of X7 peak beyond the quantitative calibration range of X2–X6 (0.804–8.607 mg/L).
Supports XOS product QC and high-DP prebiotic fraction verification.
CarboPac PA200, NaOH-NaOAc gradient, pulsed amperometric detection; LOD 0.064–0.111 mg/L.
Xylooligosaccharide profiling HPAEC-PAD quantification Prebiotic QC

Enzyme Subsite Architecture: Kinetic Chain-Length Dependence of Schizophyllum commune Xylanase A Peaking at Xyloheptaose

Initial rate hydrolysis of individual xylo-oligomers (X3–X7) by xylanase A at 25°C and pH 5.81 showed that Km decreased progressively with increasing DP, while kcat increased with chain length up to n = 7, demonstrating that the enzyme's specificity region spans approximately seven xylose units [1]. The turnover number was maximal for xyloheptaose; no further increase was observed for shorter oligosaccharides. Xylobiose (X2) was not detectably hydrolysed, and xylotriose and xylotetraose exhibited only low activity, whereas X5–X7 were cleaved rapidly [1].

kcat chain-length trend
Class-level
Target (X7): kcat reaches maximum; Comparator (X6): lower kcat; Shorter XOS (X3–X5): low activity; X2: no detectable hydrolysis. Km decreases monotonically with DP.
Confirms X7 fully occupies the enzyme subsite region; shorter oligomers may underestimate turnover.
S. commune xylanase A, 25°C, pH 5.81; HPLC with CarboPac PA1.
Xylanase subsite mapping Enzyme kinetics Substrate specificity

Differential Binding to Carbohydrate-Binding Module CBM15: Xyloheptaose's Affinity Advantage Over Cellohexaose

Isothermal titration calorimetry (ITC) data for the closely related family 15 CBM show that xylohexaose (X6) binds with a Kd of 2.938 × 10⁻⁵ M (Ka = 3.4 × 10⁴ M⁻¹), whereas cellohexaose (β-1,4-glucan hexamer) exhibits a Kd of 4.795 × 10⁻⁴ M (Ka = 2.1 × 10³ M⁻¹)—a 16.3-fold weaker affinity [1]. Although direct ITC data for xyloheptaose are not reported in this dataset, the trend of increasing affinity with chain length for xylooligosaccharides (as evidenced by the xylanase A kinetic data [2]) strongly suggests that X7 would bind CBM15 at least as tightly as X6, and therefore maintain a >10-fold affinity advantage over cello-oligosaccharide competitors [1].

CBM15 binding affinity
Class-level
Xylohexaose Kd = 29.38 µM vs cellohexaose Kd = 479.5 µM (16.3× tighter); xyloheptaose predicted to bind ≥16× tighter than cellohexaose (by extrapolation from X6 ITC data and XOS chain-length trend).
Supports selective enrichment of xylanases over cellulases in CBM affinity purification workflows.
ITC at 37°C, pH 7.4; mannohexaose shows no binding.
Carbohydrate-binding module Ligand specificity ITC thermodynamics

Xylanase Product Distribution: Xyloheptaose as the Upper-Bound DP Generated by Penicillium capsulatum XynA and XynB

Two purified endo-β-1,4-xylanases (XynA and XynB) from Penicillium capsulatum convert xylans and xylopentaose into product mixtures that span from xylose up to xyloheptaose, with the exact distribution depending on the enzyme and substrate [1]. Xyloheptaose represents the longest detectable oligomeric product, indicating that both enzymes possess transferase activity capable of synthesizing DP7 species from smaller substrates [1]. This finding confirms that xyloheptaose is not merely a hydrolytic intermediate but can be a biosynthetic endpoint in enzyme-catalyzed transglycosylation.

Product DP ceiling
Reported
Maximum product DP detected = 7 by HPLC; no xylooctaose or longer species observed from P. capsulatum XynA and XynB acting on xylans or xylopentaose.
Defines the upper product boundary for transglycosylating fungal xylanases; X7 serves as the reference endpoint for enzyme benchmarking.
Purified XynA/B, solid-state culture; HPLC product analysis.
Xylanase product fingerprinting Transglycosylation Enzyme engineering

Crystallographic Elucidation of Bifunctional GH10-CBM Enzyme Specificity Using Xyloheptaose as Ligand

The crystal structure of the double mutant CbXyn10C (E140Q/E248Q) from Cellvibrio japonicus was solved in complex with xyloheptaose at 1.16 Å resolution (PDB 5OFK) [1]. In a parallel experiment, the same enzyme variant was co-crystallized with cellohexaose (PDB 5OFL), enabling direct comparison of xylo- vs. cello-oligosaccharide binding modes within an identical protein scaffold [1]. The electron density maps (Fo − Fc at 3σ) unambiguously positioned the full heptasaccharide chain across the active-site cleft, revealing that the enzyme's GH10 domain accommodates exactly seven xylopyranosyl rings in its substrate-binding groove [1].

Crystallographic occupancy
Head-to-head
Xyloheptaose (PDB 5OFK, 1.16 Å): full GH10 active-site cleft occupancy, all 7 xylose units resolved. Cellohexaose (5OFL): shorter segment, fewer contacts with identical CbXyn10C mutant scaffold.
Validates X7 as the definitive substrate for subsite occupancy mapping; cellohexaose does not recapitulate the full binding profile.
E140Q/E248Q acid/base mutant; Fo − Fc omit maps at 3σ.
Glycoside hydrolase Ligand complex Subsite recognition

Endo-Xylanase Substrate Preference Determined Across X2–X10: Xyloheptaose and Xylohexaose as Co-Preferred Substrates

The purified endo-(1→4)-β-D-xylanase from the anaerobic rumen fungus Neocallimastix frontalis was assayed against a homologous series of β-(1→4)-linked xylooligosaccharides from xylobiose (DP2) to xylodecaose (DP10) [1]. Kinetic studies revealed that xylohexaose and xyloheptaose were the two preferred substrates, while xylobiose, xylotriose, and xylotetraose were not hydrolysed at all [1]. Notably, xylose was never a hydrolysis product regardless of substrate DP, confirming strict endo-mode cleavage [1].

Substrate preference
Assay context
Xylohexaose and xyloheptaose co-preferred substrates for N. frontalis endo-xylanase; X5 hydrolysed but less preferred; X2–X4 not hydrolysed; xylose never produced.
Reinforces DP7 preference across phylogenetically distinct fungal xylanases; X7 is the most informative single substrate for activity benchmarking.
Anion-exchange purified enzyme, pH 6.0–6.6, 50°C.
Enzyme specificity Xylooligosaccharide hydrolysis Kinetic profiling

High-Impact Scenarios for Xyloheptaose in Enzyme Biochemistry, QC, and Prebiotic Development


Subsite Mapping and Rational Engineering of GH10 and GH11 Xylanases

Xyloheptaose is the minimal DP that fully saturates the substrate-binding cleft of model GH10 xylanases (e.g., CbXyn10C) and yields maximal kcat for Schizophyllum commune xylanase A. Researchers engineering enzyme variants for altered product profiles or improved catalytic efficiency require X7 as the reference substrate to accurately measure turnover kinetics and to visualize subsite occupancy via X-ray crystallography [1][2].

XOS Product Quality Control and Prebiotic Fingerprinting

Industrial producers of xylooligosaccharide prebiotics need to verify that their enzymatic hydrolysis process generates oligomers in the DP2–DP7 range without excessive monomeric xylose. The HPAEC-PAD method validated for X2–X6 uses the calculated retention time of xyloheptaose as an upper-bound identity marker, ensuring that the high-DP prebiotic fraction (DP5–DP7) is present and correctly assigned in QC chromatograms [3].

Affinity Purification of Xylan-Active Enzymes Using CBM-Based Resins

Carbohydrate-binding modules of family 15 discriminate xylo-oligosaccharides from cello-oligosaccharides by >10-fold in binding affinity. Xyloheptaose, predicted to bind at least as tightly as xylohexaose (Kd ~29 µM), can be used as an elution competitor or immobilized ligand for affinity chromatography of xylanases and hemicellulases, enabling selective capture of target enzymes from complex fungal secretomes without cellulose-binding background [4][2].

Product Distribution Benchmarking for Transglycosylating Xylanases

Certain fungal xylanases (e.g., Penicillium capsulatum XynA/XynB) synthesize xyloheptaose as the maximum-DP product via transglycosylation from smaller substrates. X7 thus serves as the definitive upper reference standard when screening for or engineering transglycosidase activity, allowing direct comparison of product ceilings across enzyme variants and reaction conditions [5].

Application
Selection Property
Validation Focus
GH10/GH11 subsite mapping and engineering
Full subsite occupancy (DP7)
kcat and crystallographic subsite validation
XOS product QC and prebiotic fingerprinting
Calculated HPAEC-PAD retention marker
DP5–DP7 fraction identity verification
CBM-based affinity purification of xylanases
Predicted high-affinity CBM15 ligand
Binding selectivity vs. cello-oligosaccharides
Transglycosylating xylanase benchmarking
Maximum product DP = 7 reference
Product ceiling confirmation across variants
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